(R)-1-Boc-2-cyanopyrrolidine (R)-1-Boc-2-cyanopyrrolidine
Brand Name: Vulcanchem
CAS No.: 228244-20-0
VCID: VC1995729
InChI: InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-6H2,1-3H3/t8-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCCC1C#N
Molecular Formula: C10H16N2O2
Molecular Weight: 196.25 g/mol

(R)-1-Boc-2-cyanopyrrolidine

CAS No.: 228244-20-0

Cat. No.: VC1995729

Molecular Formula: C10H16N2O2

Molecular Weight: 196.25 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-Boc-2-cyanopyrrolidine - 228244-20-0

Specification

CAS No. 228244-20-0
Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
IUPAC Name tert-butyl (2R)-2-cyanopyrrolidine-1-carboxylate
Standard InChI InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-6H2,1-3H3/t8-/m1/s1
Standard InChI Key MDMSZBHMBCNYNO-MRVPVSSYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCC[C@@H]1C#N
SMILES CC(C)(C)OC(=O)N1CCCC1C#N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC1C#N

Introduction

Chemical Identity and Structure

(R)-1-Boc-2-cyanopyrrolidine, also known as tert-butyl (2R)-2-cyanopyrrolidine-1-carboxylate, is a chiral pyrrolidine derivative featuring a Boc (tert-butyloxycarbonyl) protecting group and a cyano functional group. The compound exists in a specific stereochemical configuration with the R-isomer being predominant in commercial preparations.

Basic Chemical Information

ParameterValue
Chemical Name(R)-1-Boc-2-cyanopyrrolidine
IUPAC Nametert-butyl (2R)-2-cyanopyrrolidine-1-carboxylate
CAS Numbers228244-20-0, 144688-70-0
Molecular FormulaC₁₀H₁₆N₂O₂
Molecular Weight196.25 g/mol
StereochemistryR-configuration

Synonyms

The compound is known by several synonyms in scientific literature and commercial catalogs:

  • BOC-L-PRO-NITRILE

  • (R)-N-BOC-2-PYRROLIDINONITRILE

  • (R)-1-(tert-Butoxycarbonyl)-2-pyrrolidinecarbonitrile

  • tert-butyl 2-cyanopyrrolidine-1-carboxylate

  • (R)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate

Physical and Chemical Properties

(R)-1-Boc-2-cyanopyrrolidine possesses distinctive physical and chemical properties that make it valuable for various applications in research and chemical synthesis.

Physical Properties

PropertyValue
Physical StateColorless liquid
Melting Point33-36°C
Boiling Point307.9±35.0°C (Predicted)
Density1.08±0.1 g/cm³ (Predicted)
Refractive Index1.488
Flash Point>230°F

Chemical Properties

PropertyValue
pKa-4.97±0.40 (Predicted)
SolubilitySoluble in most organic solvents
StabilityMoisture & Light Sensitive
Recommended Storage2-8°C

The presence of both a cyano group and a Boc protecting group on the pyrrolidine ring contributes to the compound's versatility in organic synthesis . The chiral nature of (R)-1-Boc-2-cyanopyrrolidine makes it particularly valuable for asymmetric syntheses, where stereochemical control is crucial.

Synthesis Methods

The synthesis of (R)-1-Boc-2-cyanopyrrolidine involves specific reaction conditions to maintain stereochemical integrity.

General Synthesis Approach

(R)-1-Boc-2-cyanopyrrolidine is primarily obtained through the reaction of a cyano group and Boc protecting group on a pyrrole ring. The synthesis typically begins with appropriately substituted pyrrolidine precursors and involves careful control of reaction conditions to maintain the desired stereochemistry .

Purification and Quality Control

Commercial preparations of (R)-1-Boc-2-cyanopyrrolidine undergo rigorous purification processes to ensure high purity levels. Quality control measures typically include:

  • HPLC analysis

  • NMR spectroscopy

  • Mass spectrometry

  • Chiral purity assessment

  • Melting point determination

These measures ensure that the compound meets the required specifications for research and pharmaceutical applications.

Applications in Pharmaceutical Development

(R)-1-Boc-2-cyanopyrrolidine has significant applications in pharmaceutical research and development, serving as a building block for various therapeutic compounds.

Role as a Key Intermediate

(R)-1-Boc-2-cyanopyrrolidine functions as a key intermediate in the synthesis of complex pharmaceutical molecules. Its chiral nature makes it particularly valuable for asymmetric synthesis, allowing researchers to create compounds with specific stereochemistry, which is crucial for biological activity.

Peptide Synthesis Applications

In peptide synthesis, (R)-1-Boc-2-cyanopyrrolidine is utilized to enhance the stability and bioactivity of therapeutic peptides. The incorporation of this chiral building block can improve the pharmacokinetic properties of peptides, making them more effective as potential drug candidates.

Development of Enzyme Inhibitors

This compound contributes significantly to the design of enzyme inhibitors and other biomolecules in biotechnology. Such applications aid in the development of targeted therapies for cancer and other diseases by providing tools to modulate biological pathways.

Applications in Neuroscience Research

The structural features of (R)-1-Boc-2-cyanopyrrolidine and its derivatives make them valuable tools in neuroscience research, with potential therapeutic applications for neurological disorders.

Neurotransmitter Modulation Studies

The unique structure of (R)-1-Boc-2-cyanopyrrolidine makes it suitable for studies related to neurotransmitter modulation. This area of research holds potential for developing treatments for neurological disorders by understanding how specific compounds interact with neurotransmitter systems.

Cyanopyrrolidine-Based POP Inhibitors

Related cyanopyrrolidine-based compounds have been evaluated as prolyl oligopeptidase (POP) inhibitors. POP is a large cytosolic serine peptidase that is altered in patients with Alzheimer's disease, Parkinsonian syndrome, muscular dystrophies, and other denervating diseases .

Antiamnesic Effects

Research has demonstrated that cyanopyrrolidine-based POP inhibitors exhibit protective effects in scopolamine- and maximal electroshock-induced models of amnesia in rats. Specific compounds significantly prolonged conditioned passive avoidance reflex (CPAR) retention time when administered intraperitoneally, suggesting an important role in learning and memory processes in the central nervous system .

Other Applications

Beyond pharmaceutical and neuroscience applications, (R)-1-Boc-2-cyanopyrrolidine has utility in various other scientific fields.

Material Science Applications

The properties of (R)-1-Boc-2-cyanopyrrolidine make it suitable for developing novel materials, such as polymers with specific functionalities. These materials find applications in coatings and adhesives, contributing to advancements in material science.

Chemical Research Tools

As a chiral building block, (R)-1-Boc-2-cyanopyrrolidine serves as an important tool in organic chemistry research, facilitating the development of new synthetic methodologies and reaction pathways.

ClassificationDetails
Hazard CodeXn - Harmful
Risk StatementsR22 - Harmful if swallowed
R36/37/38 - Irritating to eyes, respiratory system and skin
R43 - May cause sensitization by skin contact
Safety StatementsS26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice
S36/37/39 - Wear suitable protective clothing, gloves and eye/face protection
WGK Germany3 (Highly water endangering)

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